molecular formula C18H14Cl2N2O2 B278269 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide

2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide

Cat. No. B278269
M. Wt: 361.2 g/mol
InChI Key: KCJSMJQISLHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide, also known as quinoclamine, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.

Scientific Research Applications

Quinoclamine has been used in a variety of scientific research applications. One of the main applications is in the study of cancer. Quinoclamine has been shown to have anti-cancer properties and has been used to inhibit the growth of various cancer cell lines. It has also been used in the study of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide has been used in the study of diabetes, as it has been shown to have anti-diabetic properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects
Quinoclamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects, improve insulin sensitivity, and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which makes it a useful tool for studying various diseases and cellular processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.

Future Directions

There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide. One direction is to further study its anti-cancer properties and investigate its potential use as a cancer treatment. Another direction is to study its neuroprotective effects and investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

Quinoclamine can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with potassium hydroxide to form 2,4-dichlorophenoxide. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetamide. The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetamide with quinoline-5-carboxylic acid to form 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide.

properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-11(24-17-8-7-12(19)10-14(17)20)18(23)22-16-6-2-5-15-13(16)4-3-9-21-15/h2-11H,1H3,(H,22,23)

InChI Key

KCJSMJQISLHASS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC2=C1C=CC=N2)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1C=CC=N2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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